3-Ethylpiperidine-3-carboxylic acid
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Overview
Description
3-Ethylpiperidine-3-carboxylic acid is an organic compound with the molecular formula C8H15NO2. It is a derivative of piperidine, a six-membered heterocyclic amine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethylpiperidine-3-carboxylic acid typically involves the reaction of piperidine derivatives with ethylating agents. One common method is the alkylation of piperidine-3-carboxylic acid with ethyl iodide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These can include catalytic hydrogenation of suitable precursors or the use of continuous flow reactors to optimize reaction conditions and yield .
Chemical Reactions Analysis
Types of Reactions
3-Ethylpiperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Ethylpiperidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of 3-ethylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, it may interact with enzymes or receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Piperidine-3-carboxylic acid: A closely related compound with similar structural features.
Nipecotic acid: Another piperidine derivative with notable biological activity.
Piperidinone: A ketone derivative of piperidine with distinct chemical properties.
Uniqueness
3-Ethylpiperidine-3-carboxylic acid is unique due to its ethyl substituent, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other piperidine derivatives and can lead to different applications and effects .
Properties
IUPAC Name |
3-ethylpiperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-8(7(10)11)4-3-5-9-6-8/h9H,2-6H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJFVHYXYOEZCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCNC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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